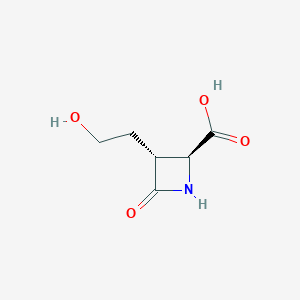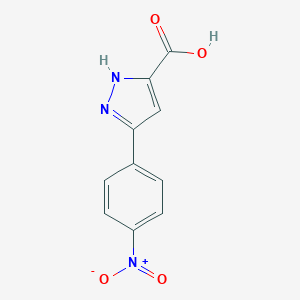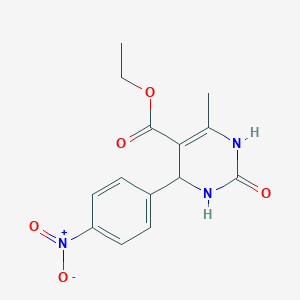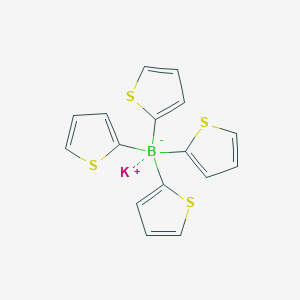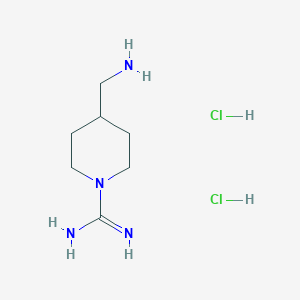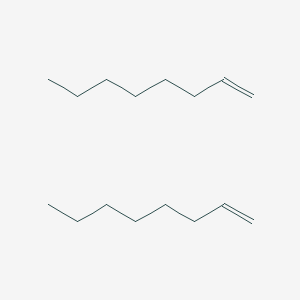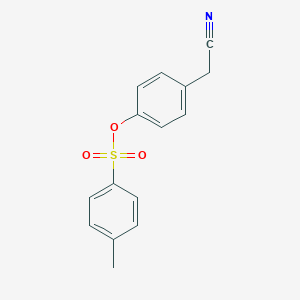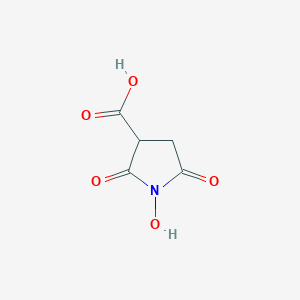
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid or PCA, is a cyclic amino acid that is widely distributed in nature. It is an important intermediate in the biosynthesis of glutathione, an antioxidant that helps protect cells from oxidative stress. PCA has also been found to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of PCA is not fully understood. However, it has been suggested that PCA exerts its biological activities by modulating various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways. PCA has also been found to interact with various receptors in the body, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
PCA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. PCA has also been found to decrease the levels of reactive oxygen species and lipid peroxidation in the body. In addition, PCA has been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
PCA has several advantages for lab experiments. It is readily available and can be synthesized easily. PCA is also stable and can be stored for long periods of time. However, one limitation of using PCA in lab experiments is that it can be difficult to dissolve in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on PCA. One area of interest is the development of PCA analogs with improved bioavailability and efficacy. Another area of interest is the investigation of the potential use of PCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PCA and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, or 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid acid, is a cyclic amino acid that possesses various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. PCA can be synthesized by various methods, with the hydrolysis of glutathione being the most commonly used method. PCA has several advantages for lab experiments, including its availability and stability. However, one limitation of using PCA in lab experiments is its solubility. Future research on PCA should focus on the development of PCA analogs with improved bioavailability and efficacy, as well as the investigation of its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
PCA can be synthesized by various methods, including the hydrolysis of glutathione, the decarboxylation of glutamic acid, and the oxidation of glutamic acid or proline. The most commonly used method for synthesizing PCA is the hydrolysis of glutathione, which involves the use of enzymes such as gamma-glutamyltranspeptidase and dipeptidase. This method is preferred because it yields high purity PCA.
Wissenschaftliche Forschungsanwendungen
PCA has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PCA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, PCA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
162369-86-0 |
|---|---|
Molekularformel |
C5H5NO5 |
Molekulargewicht |
159.1 g/mol |
IUPAC-Name |
1-hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO5/c7-3-1-2(5(9)10)4(8)6(3)11/h2,11H,1H2,(H,9,10) |
InChI-Schlüssel |
ODGZAAHTGUZDBN-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
Kanonische SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
Synonyme |
3-Pyrrolidinecarboxylicacid,1-hydroxy-2,5-dioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



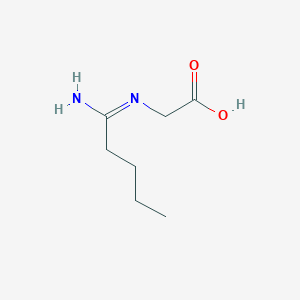
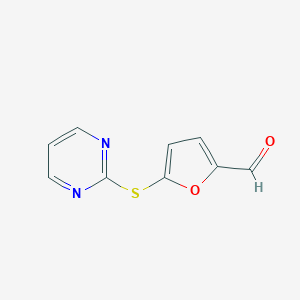
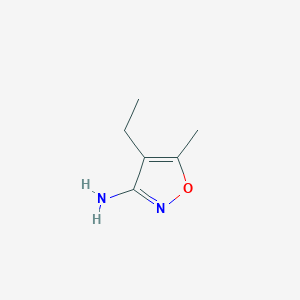

![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
